molecular formula C19H22O4 B3939584 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No. B3939584
M. Wt: 314.4 g/mol
InChI Key: ZKTMHOOXYNEGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in many plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is complex and involves multiple signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also activates the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can induce apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of ROS in cells. In addition, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins.

Advantages and Limitations for Lab Experiments

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has low toxicity and can be used at high concentrations without affecting cell viability. However, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. Moreover, the pharmacokinetics and bioavailability of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in vivo are not well understood and require further investigation.

Future Directions

There are several future directions for the research on 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. First, the pharmacokinetics and bioavailability of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in vivo need to be investigated to determine its potential as a therapeutic agent. Second, the molecular targets and signaling pathways of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one need to be further elucidated to understand its mechanism of action. Third, the efficacy and safety of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in animal models and clinical trials need to be evaluated. Fourth, the synergistic effects of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one with other drugs or natural compounds need to be explored to enhance its therapeutic potential. Finally, the development of novel delivery systems for 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, such as nanoparticles or liposomes, may improve its solubility and bioavailability.

Scientific Research Applications

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its various pharmacological properties. It has been shown to have anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo. 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one also exhibits antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.

properties

IUPAC Name

4-butyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-3-6-13-11-19(21)23-18-12-14(9-10-15(13)18)22-17-8-5-4-7-16(17)20/h9-12,17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTMHOOXYNEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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